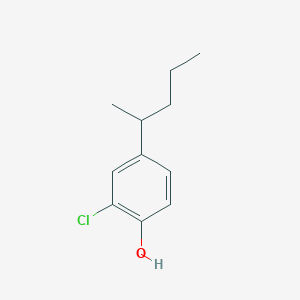methanone CAS No. 66084-79-5](/img/structure/B14483493.png)
[4-(tert-Butylsulfanyl)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butylsulfanyl)phenylmethanone: is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a phenyl ring, which is further connected to a phenylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butylsulfanyl)phenylmethanone typically involves the reaction of 4-(tert-butylsulfanyl)phenylboronic acid with a suitable electrophile under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 4-(tert-Butylsulfanyl)phenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(tert-Butylsulfanyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nitric acid, bromine; reactions are conducted under controlled temperature conditions to prevent over-substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry: 4-(tert-Butylsulfanyl)phenylmethanone is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving sulfur-containing substrates. Its structural features make it a suitable candidate for investigating the mechanisms of such reactions.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, 4-(tert-Butylsulfanyl)phenylmethanone can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butylsulfanyl)phenylmethanone involves its interaction with molecular targets through its functional groups. The tert-butylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with enzymes or receptors. The phenylmethanone moiety can participate in hydrogen bonding or π-π interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
4-tert-Butylphenol: Shares the tert-butyl group but lacks the sulfanyl and methanone functionalities.
4-tert-Butylphenylacetylene: Contains the tert-butylphenyl group but differs in the presence of an acetylene moiety.
4-(tert-Butylsulfanyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of the phenylmethanone moiety.
Uniqueness: 4-(tert-Butylsulfanyl)phenylmethanone is unique due to the combination of the tert-butylsulfanyl group and the phenylmethanone moiety
Propiedades
Número CAS |
66084-79-5 |
|---|---|
Fórmula molecular |
C17H18OS |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
(4-tert-butylsulfanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H18OS/c1-17(2,3)19-15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12H,1-3H3 |
Clave InChI |
RRZXMXMSGKYJLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



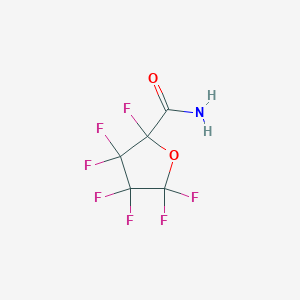
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
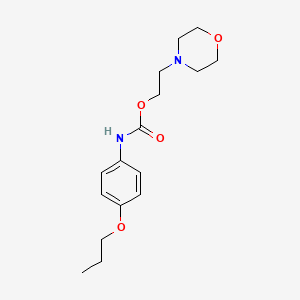
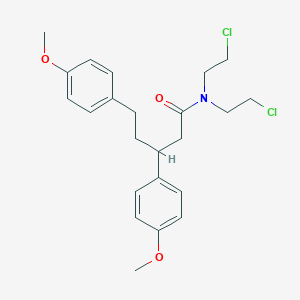
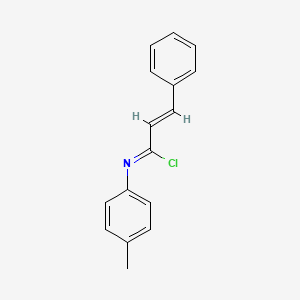
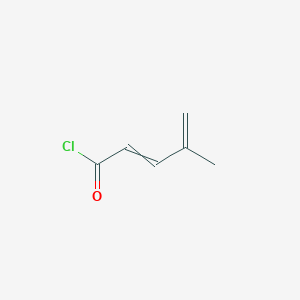

![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)



